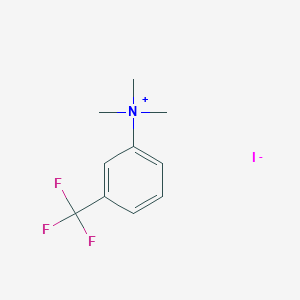

3-(Trifluoromethyl)phenyltrimethylammonium Iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Trifluoromethyl)phenyltrimethylammonium Iodide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The molecular weight is 331.12 and the molecular formula is C10H13F3IN .

Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide is represented by the SMILES notation: CN+©C1=CC=CC(=C1)C(F)(F)F.[I-] .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius .Scientific Research Applications

Transesterification Reactions

This compound is used in transesterification reactions . Transesterification is a chemical reaction that involves the exchange of an ester group with an alcohol. It’s a crucial process in the production of biodiesel.

Intermediate in Organic Synthesis

“3-(Trifluoromethyl)phenyltrimethylammonium Iodide” serves as an intermediate in organic synthesis . An intermediate is a substance formed during a middle step of a chemical reaction between reactants and the desired product.

Surface Matrix Renovation

In the field of material science, this compound has been used for renovating the surface matrix of perovskite quantum dots (PQDs) . This process helps in substantially suppressing the trap-assisted recombination of PQDs, thus enhancing their performance.

Biochemical Reagent

This compound is a biochemical reagent . Biochemical reagents are substances that are used in biochemical research or diagnostic tests.

Transesterification of Glyceride

It is used specifically for the transesterification of glyceride . This process is important in the production of biodiesel, where triglycerides are converted into glycerol and a mixture of fatty acid alkyl esters.

Research Use Only

This compound is marked as Research Use Only (RUO) , indicating that it’s intended for in vitro diagnostic use and should not be used for therapeutic or diagnostic procedures in humans or animals.

Mechanism of Action

Target of Action

It is known to be used as an intermediate in organic synthesis .

Mode of Action

It is known to participate in transesterification reactions . In a specific application, it forms a complex with formamidinium iodide (FAI) to transfer FAI from a polar solvent to a nonpolar solvent .

Biochemical Pathways

Its role in transesterification reactions suggests it may influence pathways involving ester or amide bonds .

Result of Action

The result of the action of 3-(Trifluoromethyl)phenyltrimethylammonium Iodide is seen in its ability to facilitate the transfer of FAI from a polar solvent to a nonpolar solvent. This action can fill FA+/I− vacancies at the defective surface matrix of perovskite quantum dots (PQDs), effectively renovating the surface matrix and substantially suppressing the trap-assisted recombination of PQDs .

Action Environment

As a chemical used in organic synthesis, factors such as temperature, solvent type, and pH could potentially influence its action, efficacy, and stability .

Safety and Hazards

This compound is considered hazardous. It is highly flammable and can be fatal if swallowed, in contact with skin, or if inhaled. It can cause damage to organs and severe skin burns and eye damage . Proper handling is required, including wearing suitable protective equipment, preventing dispersion of dust, and washing hands and face thoroughly after handling .

Relevant Papers One relevant paper mentions the use of 3-(Trifluoromethyl)phenyltrimethylammonium in the treatment of PQDs, where it forms a complex with formamidinium iodide (FAI) to transfer FAI from the polar solvent to nonpolar solvent .

properties

IUPAC Name |

trimethyl-[3-(trifluoromethyl)phenyl]azanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N.HI/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZIUXSJJSEBAK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC(=C1)C(F)(F)F.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375341 |

Source

|

| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)phenyltrimethylammonium Iodide | |

CAS RN |

27389-57-7 |

Source

|

| Record name | 3-(Trifluoromethyl)phenyltrimethylammonium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2',4'-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1302712.png)